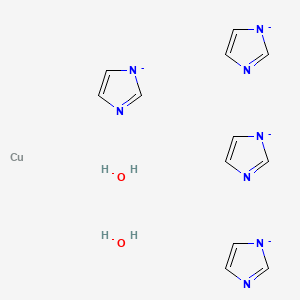
copper;imidazol-3-ide;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;imidazol-3-ide;dihydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which makes it an excellent ligand for metal coordination
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;imidazol-3-ide;dihydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method involves dissolving copper(II) chloride dihydrate in water and then adding imidazole. The reaction mixture is heated, and upon cooling, the desired complex crystallizes out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reactions similar to laboratory methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization processes could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;imidazol-3-ide;dihydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, changing its oxidation state.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or oxygen can oxidize the copper center.
Reduction: Reducing agents like sodium borohydride can reduce the copper center.
Substitution: Ligand exchange reactions can be carried out using other nitrogen-containing ligands or phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield copper(III) complexes, while substitution reactions could produce new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper;imidazol-3-ide;dihydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which copper;imidazol-3-ide;dihydrate exerts its effects involves the coordination of the copper ion with the imidazole ligands. This coordination can stabilize various oxidation states of copper, allowing it to participate in redox reactions. The imidazole ligands also provide a suitable environment for interactions with biological molecules, which is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate pentahydrate: Another copper complex with water molecules but without imidazole ligands.
Copper(II) acetate monohydrate: A copper complex with acetate ligands and water molecules.
Copper(II) chloride dihydrate: A simpler copper complex with chloride and water ligands.
Uniqueness
Copper;imidazol-3-ide;dihydrate is unique due to the presence of imidazole ligands, which provide specific coordination geometry and electronic properties. This makes it particularly useful in catalysis and biological applications, where the imidazole ligands can interact with substrates or biological targets in a specific manner .
Propriétés
Formule moléculaire |
C12H16CuN8O2-4 |
|---|---|
Poids moléculaire |
367.85 g/mol |
Nom IUPAC |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
Clé InChI |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


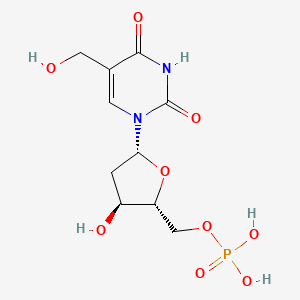
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
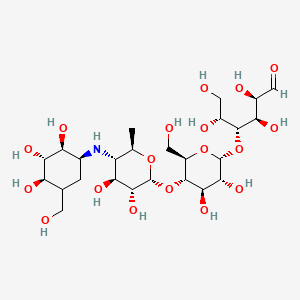
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
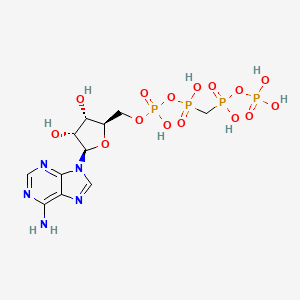
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
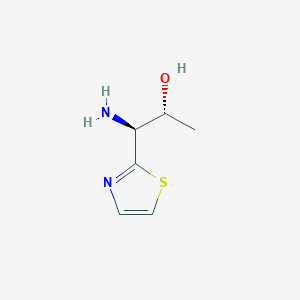
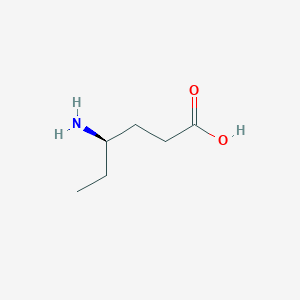
![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
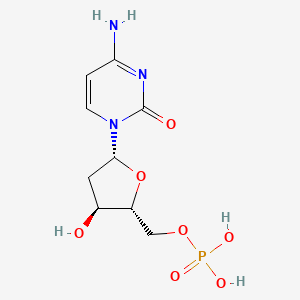
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)

